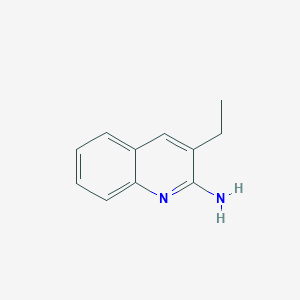

2-Amino-3-ethylquinoline

Description

Academic Significance of the Quinoline (B57606) Core in Synthetic and Mechanistic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in synthetic and medicinal chemistry. acs.org Its aromatic and heterocyclic nature imparts a unique electronic character, making it a versatile building block for a vast array of more complex molecules. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, which is crucial for its interaction with biological targets.

From a mechanistic standpoint, the quinoline ring can undergo a variety of chemical transformations. Electrophilic substitution typically occurs on the benzene ring, while nucleophilic substitution is favored on the pyridine ring, particularly at the 2- and 4-positions. The development of synthetic methodologies to construct and functionalize the quinoline core is an active area of research, with numerous named reactions dedicated to its synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. organic-chemistry.orgiucr.org Modern approaches often utilize transition-metal catalysis to achieve highly regioselective functionalization under mild conditions. organic-chemistry.org

Current Research Landscape of 2-Amino-3-ethylquinoline and Related Aminoquinolines

Direct research focusing on the synthesis, reactivity, and applications of this compound is sparse. However, the research landscape of closely related 2-aminoquinolines is rich and provides a valuable framework for understanding its potential. For instance, 2-amino-3-methylquinoline (B1600672) has been investigated for its biological activities.

The primary focus of research on 2-aminoquinolines lies in medicinal chemistry. The amino group at the 2-position is a key pharmacophore that can participate in hydrogen bonding interactions with biological macromolecules. The substituent at the 3-position can modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for specific targets. Research on 3-substituted-2-aminoquinolines has explored their potential as antidepressant drugs. tandfonline.com

A plausible synthetic route to this compound can be extrapolated from general methods for synthesizing 3-substituted-2-aminoquinolines. One such method starts from 2-nitrobenzaldehyde (B1664092), which can be reacted with appropriate reagents to introduce the ethyl group at the future 3-position, followed by a reduction of the nitro group and subsequent cyclization to form the 2-aminoquinoline (B145021) ring system in a "one-pot" procedure using reagents like tin(II) chloride. tandfonline.com Another potential strategy involves the [3+3] annulation reaction between an appropriately substituted 3-ethoxycyclobutanone and an aromatic amine, mediated by a Lewis acid, which has been shown to produce various 2-alkylquinolines. acs.orgorganic-chemistry.org

Interdisciplinary Research Objectives and Scope for this compound

The interdisciplinary research objectives for this compound are, by necessity, speculative but can be logically inferred from the established importance of the 2-aminoquinoline scaffold. The primary area of interest would be medicinal chemistry, where the compound could be synthesized and screened for a variety of biological activities. Given that other 2-amino-3-substituted quinolines have shown activity, exploring this compound as a potential scaffold for new therapeutic agents is a logical objective.

In the field of materials science, quinoline derivatives are explored for their applications in optoelectronics. organic-chemistry.org The specific electronic properties conferred by the 2-amino and 3-ethyl groups could make this compound a candidate for the development of new organic light-emitting diodes (OLEDs) or other electronic materials, although this remains a hypothetical application without direct experimental evidence.

Furthermore, the compound could serve as a valuable intermediate in synthetic chemistry. The amino group can be readily diazotized and replaced with a variety of other functional groups, and the quinoline ring itself can be further modified, making this compound a potentially versatile building block for more complex molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 2-Amino-3-methylquinoline |

| Molecular Formula | C₁₁H₁₂N₂ | C₁₀H₁₀N₂ |

| Molecular Weight | 172.23 g/mol | 158.20 g/mol |

| Predicted XLogP3 | 2.6 | 2.1 |

| Physical Description | Data not available | Solid |

| Melting Point | Data not available | 96-98 °C |

| Boiling Point | Data not available | 318.7±15.0 °C at 760 mmHg |

| CAS Number | 1170053-53-8 (hydrochloride salt) | 74844-99-8 |

Note: Most data for this compound is not experimentally available and is either predicted or refers to its hydrochloride salt. Data for 2-amino-3-methylquinoline is provided for comparison.

Table 2: Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | This compound (Predicted/Inferred) | 2-Amino-3-methylquinoline (Experimental/Reference) |

| ¹H NMR | Chemical shifts for the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and a broad singlet for the amino protons would be expected. | Specific shifts are documented in the literature. |

| ¹³C NMR | Resonances for the ethyl group carbons, and distinct signals for the ten carbons of the quinoline ring system are expected. | Specific shifts are documented in the literature. |

| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹), C-H stretching for the ethyl and aromatic groups, and C=C/C=N stretching of the quinoline ring (around 1500-1600 cm⁻¹) are anticipated. | IR spectra show characteristic bands for the amino and methyl groups, as well as the quinoline core. rsc.org |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 172. Fragmentation would likely involve the loss of the ethyl group. | Mass spectra are available in databases, showing the expected molecular ion peak and fragmentation patterns. massbank.jpufz.demassbank.eu |

Note: Spectroscopic data for this compound is largely inferred from the known spectra of similar compounds due to a lack of published experimental data.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-7H,2H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNVKCPIGEHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432510 | |

| Record name | 2-Amino-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137110-44-2 | |

| Record name | 2-Amino-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Ethylquinoline and Its Analogs

Classical and Modified Quinoline (B57606) Synthesis Approaches Relevant to 2-Amino-3-ethylquinoline Precursors

A variety of traditional named reactions provide the foundation for quinoline synthesis. While direct synthesis of this compound using these methods may require specialized starting materials, the principles are fundamental to constructing the core quinoline ring system.

Several classical methods rely on the cyclization of aniline (B41778) derivatives with carbonyl compounds.

Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form quinoline. A modification, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. These methods are robust but can be harsh and may lead to a mixture of products with substituted anilines.

Friedländer Synthesis: This reaction provides a more direct route to substituted quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of a 2-aminoquinoline (B145021) derivative, a modified Friedländer approach can be employed, such as the condensation of a 2-aminobenzaldehyde with a cyanoacetamide derivative. This method is advantageous for its regioselectivity and milder conditions.

Pfitzinger Reaction: This method involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. The reaction proceeds through the opening of the isatin ring to form an isatoic acid, which then condenses with the carbonyl compound. This is a valuable method for accessing quinolines with a carboxylic acid handle at the 4-position, which can be a precursor for further functionalization.

Gould-Jacobs and Conrad-Limpach Syntheses: The Gould-Jacobs reaction begins with the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent transformations to yield 4-hydroxyquinolines. Similarly, the Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, this can lead to either 4-hydroxyquinolines or 2-quinolones. These methods are particularly useful for preparing quinolones, which can be precursors to aminoquinolines.

| Classical Synthesis | Reactants | Product Type | Key Features |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Quinoline | Harsh conditions, can be violent. |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | Modification of Skraup, uses pre-formed unsaturated carbonyls. |

| Friedländer | 2-Aminobenzaldehyde/ketone, α-Methylene Carbonyl | Substituted Quinoline | Good regioselectivity for specific substitution patterns. |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic Acid | Provides a handle for further functionalization at C4. |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonate | 4-Hydroxyquinoline | Multi-step process involving thermal cyclization. |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline or 2-Quinolone | Product depends on reaction temperature. |

Isatoic anhydride (B1165640) is a versatile precursor for various heterocyclic compounds, including quinolines and quinazolines. Its reaction with appropriate bifunctional reagents can lead to the formation of substituted 2-aminoquinolines. For instance, reacting isatoic anhydride with a malononitrile (B47326) derivative in the presence of a base can produce 2-amino-3-cyano-4-hydroxyquinolines. This approach offers a convenient route to highly functionalized quinoline systems. Efficient, one-pot protocols using isatoic anhydride have been developed for the synthesis of related nitrogen heterocycles, highlighting its utility as a building block.

Modern synthetic strategies often employ oxidative cyclization to construct the quinoline ring. These methods can offer milder reaction conditions and improved efficiency. Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst, can produce quinolines at room temperature. Another approach involves the copper-catalyzed oxidative cyclization of aromatic enamines with alkynes or alkenes, promoted by visible light and using molecular oxygen as a green oxidant. Additionally, copper-catalyzed oxidative cyclization of oxime acetates with 2-aminobenzyl alcohols provides a pathway to polysubstituted quinolines under mild, room-temperature conditions. These oxidative methods represent a significant advancement, offering more environmentally benign routes to the quinoline core.

Modern Catalytic Strategies for this compound Functionalization

Recent advances in catalysis have provided powerful tools for the synthesis and functionalization of quinolines, including the introduction of substituents at various positions through C-H activation and the use of novel catalytic systems.

Transition metal catalysis, particularly with palladium, rhodium, and copper, has revolutionized the synthesis of complex molecules by enabling the direct functionalization of C-H bonds.

For the synthesis of 2-aminoquinolines, rhodium(III)-catalyzed double C-H activation and annulation of 1-aryl tetrazoles with internal alkynes has been developed as an efficient one-pot process. This method allows for the creation of multisubstituted 2-aminoquinolines.

Copper-catalyzed reactions are also prominent. The direct amination of quinoline N-oxides at the C2 position can be achieved through copper-catalyzed dehydrogenative C-N coupling with various amines. This approach is attractive due to its high efficiency and often mild reaction conditions, avoiding the need for pre-functionalized substrates. Cobalt-catalyzed, aminoquinoline-directed ortho-functionalization of sp² C–H bonds with alkenes has also been demonstrated, showcasing the utility of cheaper, earth-abundant metals in C-H activation.

| Catalyst System | Reactants | Product Type | Key Features |

| Rhodium(III) | 1-Aryl Tetrazole, Internal Alkyne | Multisubstituted 2-Aminoquinoline | One-pot, double C-H activation. |

| Copper(II) | Quinoline N-oxide, Amine/Lactam | 2-Aminoquinoline | Direct C-H amination, often under mild conditions. |

| Cobalt | Aminoquinoline-functionalized arene, Alkene | Ortho-alkenylated arene | Directed C-H activation using an earth-abundant metal. |

| Palladium(II) | Quinoline N-oxide, Indole (B1671886) | C2-heteroarylated Quinoline | Oxidative cross-coupling. |

In a move towards more sustainable chemistry, organocatalysis and the use of heterogeneous catalysts like Metal-Organic Frameworks (MOFs) have gained significant traction.

Organocatalysis: Organocatalyzed reactions avoid the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. Asymmetric organocatalysis has been successfully employed in domino and cascade reactions to produce complex, enantiomerically enriched quinoline derivatives. For example, polysubstituted quinolines and chiral 1,4-dihydroquinolines can be synthesized from α-carbonyl anilines and propargyl aldehydes through an organocatalytic aza-Michael–aldol (B89426) cascade.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials that can act as highly effective heterogeneous catalysts. Their tunable structures, high surface areas, and the presence of both Lewis and Brønsted acid sites make them suitable for facilitating reactions like the Friedländer synthesis. For instance, a hafnium-based MOF has been shown to be a stable and reusable catalyst for the Friedländer condensation to produce quinolines with high yields. Zirconium-based MOFs have also been developed and used as porous catalysts for the synthesis of complex quinoline derivatives. The use of MOFs simplifies catalyst recovery and can lead to cleaner reaction profiles.

Microwave-Assisted and Ultrasound-Promoted Syntheses

The quest for greener, more efficient chemical syntheses has led to the widespread adoption of microwave irradiation and ultrasound as energy sources. These techniques often result in dramatically reduced reaction times, higher yields, and improved product selectivity compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid construction of heterocyclic scaffolds, including quinoline derivatives. Several one-pot, multi-component procedures benefit from microwave heating. For instance, the synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives can be achieved through a three-component condensation of 8-hydroxyquinoline (B1678124), various aldehydes, and malononitrile in ethanol (B145695) with a piperidine (B6355638) catalyst. researchgate.net Under microwave irradiation at 140°C, these reactions are completed in as little as two minutes. researchgate.net

Another notable microwave-assisted method involves the reaction of 2-nitrobenzaldehyde (B1664092) and indoles in the presence of tin(II) chloride (SnCl₂). researchgate.net This one-pot, two-step process first sees the in-situ reduction of the nitro group to an amine, followed by a condensation and ring-opening of the indole to yield 3-aminoarylquinolines in moderate to good yields. researchgate.net Similarly, catalyst-free, three-component reactions of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation provide efficient access to complex fused-ring systems like dihydropyridopyrimidines and dihydropyrazolopyridines. acs.org Direct amidation of quinoline-2-carboxylic acid with substituted anilines is also effectively achieved using microwave irradiation, offering a streamlined alternative to traditional methods that may require activation with reagents like thionyl chloride. nih.gov

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides mechanical energy that can accelerate reactions, particularly in heterogeneous systems. The synthesis of quinolines has been successfully promoted by ultrasonic irradiation. A green chemistry approach utilizes basic ionic liquids (BILs) in aqueous media to catalyze the condensation of isatin with ketones. researchgate.netnih.gov This method proceeds at room temperature, offering high yields and selectivity, and avoids common side reactions like aldol condensation. researchgate.net The reaction of 2-aminobenzylic alcohol derivatives with ketones or alcohols can also be promoted by ultrasound. nih.gov Furthermore, ultrasound irradiation has been employed in the L-proline catalyzed synthesis of complex chromeno[2,3-d]pyrimidine derivatives that are incorporated with a quinoline moiety, showcasing the utility of this technique in multi-step, one-pot procedures. indiandrugsonline.org

Table 1: Comparison of Energy-Assisted Synthesis Methods for Quinoline Analogs

| Technique | Reactants/Catalyst | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave | 8-hydroxyquinoline, aldehydes, malononitrile / piperidine | 2-Amino-pyrano[3,2-h]quinolines | Very short reaction time (2 min), high efficiency | researchgate.net |

| Microwave | 2-nitrobenzaldehyde, indoles / SnCl₂ | 3-Aminoarylquinolines | One-pot, two-step process, good yields | researchgate.net |

| Microwave | Formyl-quinolines, primary amines, diketones | Fused dihydropyridopyrimidines | Catalyst-free, one-pot, three-component | acs.org |

| Ultrasound | Isatin, ketones / Basic Ionic Liquid | Substituted quinolines | Green method, room temperature, high selectivity | researchgate.netnih.gov |

| Ultrasound | 2-amino-chromene-3-carbonitrile, benzaldehydes / L-proline | Chromeno[2,3-d]pyrimidines | Green catalyst, straightforward synthesis | indiandrugsonline.org |

Multi-Component Reactions (MCRs) for Diverse this compound Scaffolds

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.govmdpi.com The synthesis of diverse quinoline scaffolds, including those with the 2-amino substitution pattern, is well-suited to MCR strategies. researchgate.netbeilstein-journals.org

A prominent example is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This can be adapted into an MCR format to produce a wide array of substituted quinolines. For the synthesis of a this compound scaffold, a potential MCR could involve a 2-aminobenzaldehyde or 2-aminophenyl ketone, ethyl cyanoacetate (B8463686) (or a similar active methylene (B1212753) compound that can provide the C2-amino group and C3-ester/nitrile precursor), and a reagent to introduce the ethyl group at the C3 position post-cyclization or a precursor that already contains the ethyl moiety.

Researchers have developed numerous MCRs that lead to complex quinoline-containing heterocycles. For example, a one-pot, three-component reaction of 8-hydroxyquinoline derivatives, aldehydes, and malononitrile yields 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives. researchgate.netresearchgate.net Another efficient MCR involves the reaction of arylglyoxals, ethyl cyanoacetate, and 4-hydroxyquinolin-2(1H)-one in the presence of tetrapropylammonium (B79313) bromide (TPAB) as a catalyst to produce ethyl 2-amino-4-benzoyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates. researchgate.net These examples highlight the power of MCRs to construct fused quinoline systems with a 2-amino-3-substituted pattern in a single, efficient step. researchgate.net

The strategic sequencing of MCRs with subsequent cyclization reactions is a powerful approach for creating diverse heterocyclic scaffolds. nih.gov This build/couple/pair strategy allows for the flexible generation of adducts with various functional groups that can undergo different cyclization pathways, leading to a wide range of products. nih.gov

Table 2: Examples of Multi-Component Reactions for Quinoline Scaffolds

| Components | Catalyst/Conditions | Resulting Scaffold | Key Features | Reference |

|---|---|---|---|---|

| Hydroxyquinoline, Aldehydes, Malononitrile | Piperidine / Microwave | 2-Amino-pyrano[3,2-h]quinoline | Rapid, high-yield synthesis of fused systems | researchgate.netresearchgate.net |

| Arylglyoxals, Ethyl cyanoacetate, 4-Hydroxyquinolin-2(1H)-one | TPAB | 2-Amino-pyrano[3,2-c]quinoline | Green and efficient method, good yields | researchgate.net |

| 2-Ethynylanilines, Isocyanides | PdCl₂ / LiCl, DMSO | 4-Halo-2-aminoquinolines | Palladium-catalyzed aerobic oxidative cyclization | organic-chemistry.org |

| 1,3-Dicarbonyl compound, Aromatic aldehyde, 5-Amino indazole | [BMIM]BF₄ / Ultrasound | Pyrazoloquinoline derivatives | Green protocol, reusable ionic liquid | nih.gov |

Chemo- and Regioselective Derivatization of the Quinoline Framework

The functionalization of a pre-formed quinoline ring is a critical strategy for creating analogs with tailored properties. Chemo- and regioselectivity are paramount in these transformations to ensure modification occurs at the desired position without affecting other functional groups. The 2-aminoquinoline motif is a valuable handle and target for such derivatizations. d-nb.infobeilstein-journals.org

Regioselective C2-Functionalization: The C2 position of the quinoline nucleus is a frequent target for functionalization. d-nb.infobeilstein-journals.org One powerful strategy involves the use of quinoline N-oxides. These substrates can be activated to facilitate nucleophilic attack selectively at the C2 position. A metal- and additive-free method has been developed for the deoxygenative C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles, which provides α-triazolylquinolines with excellent regioselectivity under mild conditions. d-nb.info Similarly, a straightforward, metal-free methodology for the regioselective amination of quinoline-N-oxides with various aliphatic and aromatic amines has been achieved using triflic anhydride as an activator, yielding a wide range of 2-amino-substituted quinolines. rsc.org The classic Chichibabin reaction, while having drawbacks like harsh conditions, can directly introduce amino groups onto the quinoline nucleus, but often with poor regioselectivity. rsc.org

Palladium-catalyzed reactions are also instrumental in the selective synthesis of 2-aminoquinolines. An intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides, catalyzed by palladium, regioselectively produces 4-halo-2-aminoquinolines. organic-chemistry.org This method uses molecular oxygen as the oxidant and demonstrates broad substrate compatibility. organic-chemistry.org

Chemoselective Derivatization: Chemoselectivity involves the selective reaction of one functional group in the presence of others. The 8-aminoquinoline (B160924) (AQ) group is a widely used bidentate directing group in metal-catalyzed C-H functionalization reactions. acs.org While often used as an auxiliary that is later removed, the principle demonstrates how an aminoquinoline moiety can direct further reactions on a molecule. An efficient and chemoselective method for converting N-quinolyl carboxamides to primary amides using 2-iodoxybenzoic acid (IBX) has been reported, showcasing a transformation that selectively targets the amide linkage to the quinoline auxiliary. acs.org This highlights the unique reactivity that can be achieved, allowing for the derivatization of one part of a molecule while leaving other sensitive functional groups, such as those on complex amino acid substrates, intact. acs.org

Reactivity and Derivatization Chemistry of 2 Amino 3 Ethylquinoline

Electrophilic and Nucleophilic Substitution Reactions of the Amino and Quinoline (B57606) Ring

The quinoline ring system can be compared to a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine portion is electron-deficient and generally resistant to electrophilic attack, while the benzene portion is more reactive.

Electrophilic Aromatic Substitution: In quinoline itself, electrophilic aromatic substitution (EAS) preferentially occurs on the benzene ring, favoring positions 5 and 8, as this avoids disruption of the aromaticity of the pyridine ring in the reaction intermediates. reddit.com The presence of the powerful electron-donating amino group at the 2-position activates the molecule towards electrophiles. However, this activation is primarily directed towards the pyridine ring, which is inherently deactivated. In acidic media, protonation of the ring nitrogen further deactivates the entire heterocyclic system. Consequently, forcing conditions are often required for electrophilic substitution, which still predominantly occurs at the 5- and 8-positions of the benzene ring.

| Reaction Type | Reagents | Expected Products | Notes |

| Nitration | HNO₃ / H₂SO₄ | 2-Amino-3-ethyl-5-nitroquinoline & 2-Amino-3-ethyl-8-nitroquinoline | Harsh conditions can lead to degradation. |

| Halogenation | Br₂ / FeBr₃ | 2-Amino-3-ethyl-5-bromoquinoline & 2-Amino-3-ethyl-8-bromoquinoline | Lewis acid catalyst is typically required. |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-3-ethylquinoline-5-sulfonic acid & this compound-8-sulfonic acid | Reaction is often reversible at high temperatures. |

| Friedel-Crafts | R-Cl / AlCl₃ | Generally does not occur | The amino group complexes with the Lewis acid, deactivating the ring. |

Nucleophilic Aromatic Substitution: The pyridine ring of quinoline is susceptible to nucleophilic attack, especially at positions 2 and 4. The presence of the amino group at position 2, however, makes direct nucleophilic substitution of a hydride ion at this position impossible. For a nucleophilic substitution to occur, a good leaving group, such as a halogen, must be present on the ring. quimicaorganica.org For instance, if this compound were converted to 2-chloro-3-ethylquinoline, the chlorine atom at the 2-position would be readily displaced by various nucleophiles. researchgate.net The amino group itself can act as a nucleophile in various reactions.

Oxidation and Reduction Pathways of this compound

Oxidation: The amino group is susceptible to oxidation, though the specific products can vary depending on the oxidant used. Strong oxidizing agents can potentially lead to the formation of nitro derivatives or lead to polymerization and degradation of the molecule. hacettepe.edu.tr The ethyl group at the 3-position is a potential site for oxidation, particularly at the benzylic-like position, which could be converted to a secondary alcohol or a ketone under specific conditions. Oxidation of the quinoline ring itself is difficult due to its aromatic stability, but strong oxidation can cleave the benzene ring to form a pyridine-2,3-dicarboxylic acid.

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation is a common method for this transformation.

Catalytic Hydrogenation: Using catalysts like Platinum, Palladium, or Nickel, the pyridine ring is preferentially reduced to afford 2-Amino-3-ethyl-1,2,3,4-tetrahydroquinoline. rsc.org This occurs because the heterocyclic ring is more susceptible to reduction than the carbocyclic benzene ring. More forcing conditions (higher pressure and temperature) can lead to the reduction of both rings, yielding decahydroquinoline (B1201275) derivatives.

| Reaction | Reagents/Conditions | Product |

| Oxidation | e.g., Peroxy acids | This compound N-oxide or degradation products |

| Reduction | H₂, Pd/C, Ethanol (B145695) | 2-Amino-3-ethyl-1,2,3,4-tetrahydroquinoline |

Cyclocondensation and Annulation Reactions Forming Fused Heterocycles

The 2-amino group is a key functional handle for the construction of fused heterocyclic systems. It can act as a binucleophile in reactions with bifunctional electrophiles, leading to the formation of new rings. These reactions are valuable for synthesizing complex polycyclic aromatic systems. nih.gov

Reaction with β-dicarbonyl compounds: Condensation with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of pyrimido[4,5-b]quinolines.

Reaction with α-haloketones: This can lead to the formation of imidazo[4,5-b]quinolines.

These cyclocondensation reactions typically proceed through an initial nucleophilic attack by the exocyclic amino group, followed by an intramolecular cyclization and dehydration. researchgate.netnih.gov

Cross-Coupling Reactions for C-C and C-N Bond Formation

Modern cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov To utilize this compound in these reactions, it often needs to be derivatized first.

From a Halogenated Derivative: If this compound is converted into a haloquinoline (e.g., by diazotization followed by a Sandmeyer reaction to introduce a bromine or chlorine at the 2-position), it can participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. youtube.com

Direct C-H Activation: Recent advances have enabled cross-coupling reactions via direct C-H activation. The nitrogen of the quinoline ring can act as a directing group to facilitate the activation of a C-H bond, often at the 8-position, allowing for coupling with various partners. nih.govnih.gov N-aryl-2-aminoquinolines have been shown to undergo palladium-catalyzed annulation reactions with alkynes. rsc.org

| Coupling Reaction | Reactants (after derivatization to 2-halo-3-ethylquinoline) | Catalyst System (Typical) | Bond Formed |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |

Functional Group Interconversions at the Amino and Ethyl Positions

The amino and ethyl groups on the quinoline scaffold can be chemically modified to introduce a wide range of other functionalities.

At the Amino Position:

Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides (e.g., 2-acetamido-3-ethylquinoline). This is often used as a protective strategy or to modulate the electronic properties of the molecule.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid, converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile:

Sandmeyer Reaction: Can be displaced by -Cl, -Br, -CN.

Schiemann Reaction: Can be displaced by -F.

Hydrolysis: Can be converted to a hydroxyl group (-OH), forming the corresponding quinolin-2-one.

At the Ethyl Position:

Halogenation: Free radical halogenation (e.g., with N-bromosuccinimide, NBS) can introduce a halogen at the benzylic-like position (the carbon adjacent to the quinoline ring), forming 2-amino-3-(1-bromoethyl)quinoline. This halogenated intermediate is then a substrate for nucleophilic substitution, allowing the introduction of various functional groups.

Oxidation: As mentioned in section 3.2, selective oxidation of the ethyl group could potentially yield 2-amino-3-acetylquinoline.

Advanced Spectroscopic and Chromatographic Characterization in 2 Amino 3 Ethylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. mmu.ac.uk For 2-Amino-3-ethylquinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ethyl group at the 3-position would exhibit a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons due to spin-spin coupling. The amino (–NH₂) protons typically appear as a broad singlet. The protons on the quinoline (B57606) ring system will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by their position and the electronic effects of the amino and ethyl substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The quinoline ring system will show multiple signals in the aromatic region (typically δ 120-150 ppm). The ethyl group carbons will appear in the aliphatic region (upfield), with the –CH₂ carbon being more deshielded than the –CH₃ carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. magritek.com

2D-NMR: Two-dimensional NMR experiments, such as COSY and HSQC, are crucial for assembling the molecular structure. mmu.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes proton-proton coupling relationships. It would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the quinoline ring, aiding in their specific assignment. mmu.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. magritek.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing definitive C-H assignments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline C2 | - | ~158 |

| Quinoline C3 | - | ~120 |

| Quinoline C4 | ~7.8 (singlet) | ~138 |

| Quinoline C5-C8 | ~7.2 - 7.6 (multiplets) | ~122 - 129 |

| Quinoline C4a | - | ~127 |

| Quinoline C8a | - | ~147 |

| Ethyl -CH₂- | ~2.7 (quartet) | ~23 |

| Ethyl -CH₃ | ~1.3 (triplet) | ~15 |

| Amino -NH₂ | ~4.5 (broad singlet) | - |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (FT-IR, FT-Raman)

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation corresponds to specific molecular vibrations. For this compound, key vibrational modes include:

N-H Stretching: The amino group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. materialsciencejournal.org

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹. scialert.net

C=C and C=N Stretching: The stretching vibrations of the quinoline ring's carbon-carbon and carbon-nitrogen double bonds are found in the 1500-1650 cm⁻¹ region. materialsciencejournal.org

N-H Bending: The scissoring vibration of the amino group is typically observed around 1600-1650 cm⁻¹. materialsciencejournal.org

FT-Raman Spectroscopy: FT-Raman is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information, especially for the quinoline ring system's skeletal vibrations, which may be weak in the IR spectrum. The analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the molecule's vibrational characteristics. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Vibration Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | FT-IR | ~3450 |

| N-H Symmetric Stretch | FT-IR | ~3350 |

| Aromatic C-H Stretch | FT-IR/Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR/Raman | 2850 - 2980 |

| C=C / C=N Ring Stretch | FT-IR/Raman | 1500 - 1650 |

| N-H Bending (Scissoring) | FT-IR | 1600 - 1650 |

| C-N Stretch | FT-IR | 1260 - 1330 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically with errors below 5 ppm). nih.govresearchgate.net This allows for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₁₂N₂), HRMS would confirm the calculated exact mass of its protonated ion [M+H]⁺. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the molecule's fragmentation patterns. researchgate.netnih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can gain valuable structural information. Common fragmentation pathways for this molecule might include the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃) from the parent structure, providing evidence for the presence and location of the ethyl substituent.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Calculated Exact Mass [M] | 172.10005 |

| Observed [M+H]⁺ (Typical) | ~173.1078 (within 5 ppm error) |

| Common Fragment Ions (m/z) | Loss of •CH₃, Loss of •C₂H₅, Ring Fragments |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a specific crystal structure for this compound may not be readily available, analysis of related quinoline derivatives provides insight into the expected molecular architecture. chemmethod.comnih.gov

This technique would reveal precise bond lengths, bond angles, and torsion angles. For instance, it would confirm the planarity or near-planarity of the quinoline ring system. nih.gov Crucially, it would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amino group of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule. nih.gov These non-covalent interactions are vital in understanding the material's solid-state properties. Analysis of a related compound, 3-amino-2-ethylquinazolin-4(3H)-one, reveals a planar molecule with inversion-related molecules stacked and stabilized by N—H···O hydrogen bonds. nih.gov

Table 4: Typical Crystallographic Parameters for a Substituted Quinoline Derivative

| Parameter | Example Value (from a related structure) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | Hydrogen Bonding, π–π stacking |

| Molecular Feature | Generally planar quinoline ring |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds like this compound. A typical method would involve reversed-phase chromatography, where the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Detection is commonly achieved using a UV-Vis detector, as the quinoline ring system possesses a strong chromophore that absorbs UV light. By developing a calibrated method, HPLC can be used to quantify the purity of a sample, often expressed as a percentage of the main peak area relative to the total area of all peaks. During a synthesis, small aliquots of the reaction mixture can be periodically injected into the HPLC to monitor the consumption of starting materials and the formation of the this compound product, allowing for precise determination of the reaction's endpoint.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While this compound may have limited volatility due to its amino group and molecular weight, GC can still be a valuable tool, especially when coupled with a mass spectrometer (GC-MS). researchgate.netnih.gov

For analysis, the compound might be chemically modified through derivatization to increase its volatility and thermal stability. For example, the amino group could be acylated. The GC separation is performed using a capillary column with a specific stationary phase, and a temperature program is used to elute compounds based on their boiling points and interactions with the column. GC-MS provides both retention time data for identification and mass spectra for structural confirmation of the analyte and any impurities. nih.gov

Derivativatization Strategies for Enhanced Chromatographic Separation and Detection

Derivatization in chromatographic analysis is a chemical modification process employed to convert an analyte into a derivative with improved properties for separation and detection. actascientific.com For this compound, derivatization is particularly advantageous for enhancing its analytical characteristics, especially in gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary target for derivatization on the this compound molecule is the active hydrogen of the primary amino group.

The main objectives of derivatizing this compound include:

Increasing Volatility: For GC analysis, the analyte must be volatile and thermally stable. Derivatization can reduce the polarity of the amino group, thereby increasing its volatility. libretexts.orgphenomenex.com

Improving Chromatographic Behavior: Derivatization can lead to derivatives with better peak shapes and reduced tailing, which improves resolution and quantification. researchgate.net

Enhancing Detector Response: The introduction of specific functional groups can significantly improve the sensitivity of detection, for instance, by adding a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. actascientific.comlibretexts.org

Enabling Chiral Separation: For the separation of enantiomers, chiral derivatizing agents can be used to form diastereomers, which can then be separated on a non-chiral stationary phase. researchgate.netasianpubs.orgasianpubs.org

Derivatization can be performed either before the chromatographic separation (pre-column) or after the separation (post-column). actascientific.com Pre-column derivatization is more common and involves reacting the sample with the derivatizing reagent before injection into the chromatograph. actascientific.com

Common Derivatization Strategies for this compound

Several classes of reagents are suitable for the derivatization of the primary amino group in this compound. The choice of reagent depends on the analytical technique (GC or HPLC) and the desired outcome.

For Gas Chromatography (GC):

The primary goal of derivatization for GC is to increase the volatility of this compound. This is typically achieved through silylation, acylation, or alkylation. libretexts.org

Silylation: This is a common method for derivatizing compounds with active hydrogens. Silylating reagents replace the active hydrogen of the amino group with a non-polar trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and thermally stable derivative. phenomenex.com

Acylation: Acylation involves the introduction of an acyl group, which can improve volatility and chromatographic properties. researchgate.net

For High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization is often employed to enhance the detectability of the analyte, especially when using UV-Vis or fluorescence detectors. libretexts.org

Fluorescent Labeling: Reagents that introduce a fluorescent tag to the this compound molecule can dramatically increase detection sensitivity.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary and secondary amines to form highly fluorescent and stable derivatives, making it an excellent choice for pre-column derivatization. nih.govepa.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl reacts with primary and secondary amines to produce stable derivatives that can be detected by both fluorescence and UV detectors. creative-proteomics.comnih.gov

Dansyl Chloride: This reagent reacts with primary and secondary amino groups to form highly fluorescent derivatives. actascientific.com

UV-Vis Active Labeling: For enhanced UV detection, a chromophore can be attached to the analyte.

Phenyl isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form thiocarbamyl derivatives that can be detected by UV. actascientific.comcreative-proteomics.com

2,4-Dinitrofluorobenzene (DNFB): DNFB reacts with primary and secondary amines to form stable derivatives with strong UV absorbance. creative-proteomics.com

Chiral Derivatization: To separate potential enantiomers of this compound or related chiral compounds, chiral derivatizing agents can be employed. These reagents, often derived from chiral amino acids like L-proline or L-valine, react with the amine to form diastereomers that can be separated by reversed-phase HPLC. researchgate.netasianpubs.orgasianpubs.org

The following interactive data table summarizes some potential derivatization strategies for this compound.

Theoretical and Computational Chemistry Studies of 2 Amino 3 Ethylquinoline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable conformation, energy, and the distribution of its electrons.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. scirp.org It is employed to determine a molecule's optimized geometry, which corresponds to the most stable arrangement of its atoms in space, representing a minimum on the potential energy surface. mdpi.com The geometry optimization process begins with an initial molecular structure and systematically alters the atomic coordinates to find a new geometry with a lower energy. mdpi.com This process is repeated until a true energy minimum is identified. nih.gov

DFT methods, such as the widely used B3LYP functional, are paired with a basis set (e.g., 6-31G, 6-311++G(d,p)) that describes the atomic orbitals. scirp.orgmdpi.comderpharmachemica.com The combination of a method and a basis set defines the level of theory. mdpi.com These calculations yield not only the optimized structure but also its total energy and other thermodynamic properties. scirp.org For quinoline (B57606) and its derivatives, DFT has been shown to provide reliable results for molecular properties. scirp.org

Table 1: Example of DFT Calculation Parameters for a Quinoline Derivative

| Parameter | Specification | Purpose |

| Method | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. nih.gov |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation, providing flexibility for electrons. derpharmachemica.com |

| Task | Geometry Optimization | To find the lowest energy (most stable) conformation of the molecule. scirp.orgmdpi.com |

| Software | Gaussian, NWChem | Common quantum chemistry software packages used to perform DFT calculations. nih.govgithub.io |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are crucial indicators of a molecule's electronic properties and reactivity. researchgate.netwikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This energy gap is a key parameter in determining molecular stability, with a larger gap implying higher stability. researchgate.net FMO analysis helps predict the most likely sites for nucleophilic and electrophilic attacks. researchgate.net

Table 2: Interpretation of Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Chemical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). youtube.comresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). youtube.comresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap signifies higher reactivity. researchgate.netwikipedia.org |

Prediction and Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Computational methods, particularly DFT, are widely used to predict and simulate the spectroscopic properties of molecules, providing valuable data for structural confirmation and analysis.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule in its optimized geometry. scirp.org These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. Comparing the computed spectrum with an experimental FT-IR spectrum can aid in the assignment of vibrational bands. biointerfaceresearch.comscielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. scielo.org.zanih.gov The calculated shifts are then compared to experimental data, often using a reference compound like Tetramethylsilane (TMS), to help elucidate the molecular structure. scielo.org.zanih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra. nih.govresearchgate.net The calculations provide information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic excitations from occupied to unoccupied orbitals. biointerfaceresearch.com

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Heterocyclic Compound

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

| FT-IR (cm⁻¹) | 3057 (C-H stretch) | 3070-3120 (B3LYP/6-31G(d,p)) scielo.org.za |

| ¹³C NMR (ppm) | Varies by position | Varies by position (GIAO/B3LYP) nih.gov |

| ¹H NMR (ppm) | Varies by position | Varies by position (GIAO/B3LYP) nih.gov |

| UV-Vis (nm) | Varies by transition | Varies by transition (TD-DFT/B3LYP) researchgate.net |

Analysis of Molecular Electrostatic Potential (MEP) and Chemical Reactivity Descriptors

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting the chemical reactivity of a molecule. researchgate.net An MEP map illustrates the charge distribution on the molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions. wolfram.com

The MEP is typically color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. wolfram.com

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. wolfram.com

Green: Regions of neutral or near-zero potential. wolfram.com

By identifying the electron-rich and electron-deficient sites, MEP analysis helps in predicting intermolecular interactions and the most probable sites for chemical reactions. derpharmachemica.comresearchgate.net This analysis is often complemented by the calculation of global reactivity descriptors, such as electronegativity, chemical hardness, and softness, which are derived from HOMO and LUMO energies and provide further quantitative measures of molecular reactivity. researchgate.net

Noncovalent Interactions and Hirshfeld Surface Analysis for Intermolecular Forces

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. mdpi.com

Key outputs of this analysis include:

dnorm surfaces: These maps highlight intermolecular contacts shorter than the van der Waals radii, which appear as red spots and are indicative of strong interactions like hydrogen bonds. nih.gov

This analysis is crucial for understanding how molecules are arranged in the solid state and which noncovalent forces, such as hydrogen bonding and π-π stacking, are most significant in stabilizing the crystal structure. nih.gov

Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Quinoline Derivative

| Contact Type | Contribution (%) | Significance |

| H···H | 29.9% | Represents a significant portion of the surface, typical for organic molecules. researchgate.net |

| O···H / H···O | 21.4% | Indicates the presence of hydrogen bonding interactions. researchgate.net |

| C···H / H···C | 19.4% | Relates to C-H···π or other weaker interactions. researchgate.net |

| Cl···H / H···Cl | 16.3% | Shows contacts involving halogen atoms. researchgate.net |

| C···C | 8.6% | May indicate π-π stacking interactions between aromatic rings. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org For a class of compounds like 2-amino-3-ethylquinoline derivatives, QSAR can be a powerful tool for drug design and for understanding the structural features that govern their activity.

The process involves:

Data Set Collection: A series of structurally related molecules with known biological activities (e.g., IC₅₀ values) is compiled. scielo.org.mxmdpi.com

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic), are calculated. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov 3D-QSAR methods like CoMFA and CoMSIA are also used, which consider the 3D structure of the molecules. scielo.org.mxmdpi.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and providing insights into the mechanism of action. semanticscholar.orgmdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Mechanisms

Computational modeling has become an indispensable tool in medicinal chemistry for understanding how a ligand, such as this compound, might interact with biological targets at a molecular level. Molecular docking and molecular dynamics (MD) simulations are two key techniques used to predict and analyze these interactions, providing insights that can guide the development of new therapeutic agents.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For quinoline-based compounds, docking studies have been instrumental in identifying key interactions within the active sites of various enzymes and receptors. nih.govresearchgate.net For instance, in studies of quinoline derivatives targeting protein kinases, docking simulations have highlighted the crucial role of the quinoline ring in forming π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in the ATP-binding site. nih.gov Furthermore, the nitrogen atom of the quinoline ring is frequently predicted to act as a hydrogen bond acceptor, forming a key hydrogen bond with backbone amide protons of residues such as methionine. nih.gov For a hypothetical interaction of this compound, the amino group at the 2-position and the ethyl group at the 3-position would be assessed for their potential to form additional hydrogen bonds or hydrophobic interactions, respectively, which could enhance binding affinity and selectivity for a specific target.

The insights from these simulations are critical for structure-based drug design. By understanding the specific interactions that govern the binding of quinoline scaffolds, researchers can rationally design new derivatives with improved potency and selectivity. For example, if a simulation reveals an unoccupied hydrophobic pocket near the 3-position ethyl group of this compound, medicinal chemists could design new analogues with larger alkyl groups to better fill that pocket and increase binding affinity.

Table 1: Key Amino Acid Interactions for Quinoline Derivatives from Docking and MD Studies

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| c-Met Kinase | Tyr1159 | π-π Stacking | nih.gov |

| c-Met Kinase | Met1160 | Hydrogen Bond | nih.gov |

| PI3Kγ | Val882 | Hydrogen Bond | |

| EGFR/VEGFR-2 | Met769, Lys721, Asp1046 | Key Binding Residues | nih.gov |

Theoretical Assessment of Nonlinear Optical (NLO) Properties and Molecular Polarizability

Theoretical chemistry provides a powerful framework for predicting the electronic and optical properties of molecules, including their nonlinear optical (NLO) response and molecular polarizability. These properties are of significant interest for applications in optoelectronics, such as in optical switches and data storage. mdpi.comnih.gov Quinoline-based systems are often investigated for these properties due to their conjugated π-electron systems, which can be readily modified to enhance NLO effects. researchgate.net

The NLO response of a molecule is primarily described by its hyperpolarizability (β). nih.gov Theoretical calculations, often using Density Functional Theory (DFT), can predict the components of the hyperpolarizability tensor. mdpi.com For a molecule like this compound, the presence of the electron-donating amino group (-NH2) attached to the electron-accepting quinoline ring system creates an intramolecular charge transfer (ICT) character, which is favorable for NLO properties. nih.gov The magnitude of the first hyperpolarizability (β₀) is a key indicator of a molecule's potential as an NLO material. Theoretical studies on similar donor-acceptor quinoline systems have shown that strategic placement of electron-donating and -withdrawing groups can significantly enhance the hyperpolarizability. mdpi.com

Molecular polarizability (α) describes the tendency of the molecule's electron cloud to be distorted by an external electric field. nih.gov It is a fundamental property that influences intermolecular interactions and is related to the linear optical response. mdpi.com Theoretical methods can accurately compute the average polarizability (<α>) and the anisotropy of polarizability (Δα). nih.gov For this compound, the polarizability would be influenced by the delocalized π-electrons of the quinoline core and the presence of the substituent groups.

Computational studies often compare the calculated NLO properties to a reference compound, such as urea, to evaluate their potential. nih.govnih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter obtained from these calculations. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, indicating a more facile intramolecular charge transfer. nih.govnih.gov Theoretical analysis of this compound would involve optimizing its geometry and then calculating these electronic and NLO parameters to assess its suitability for NLO applications.

Table 2: Calculated NLO Properties for a Representative Quinoline Derivative (Quinoline-1,3-benzodioxole Chalcone)

| Property | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | µ | 6.75 | Debye |

| Average Polarizability | <α> | 46.24 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β₀ | 107.45 x 10⁻³⁰ | esu |

Data derived from a study on a similar quinoline-based system for illustrative purposes. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Urea |

| Tyrosine |

| Phenylalanine |

| Methionine |

| Aspartic Acid |

| Lysine |

| Glutamine |

| Valine |

Research Applications of 2 Amino 3 Ethylquinoline and Its Derivatives in Chemical Science

Applications in Catalysis and Organometallic Chemistry

The unique electronic and structural properties of the aminoquinoline framework make it a valuable component in the design of ligands for transition metal catalysis. The nitrogen atoms of the quinoline (B57606) ring and the amino group can act as a bidentate chelating system, stabilizing metal centers and influencing the stereochemical and electronic environment of the catalytic site.

Design and Synthesis of 2-Amino-3-ethylquinoline-based Ligands for Transition Metal Catalysis

Aminoquinoline derivatives serve as effective directing groups and ligands in a variety of transition metal-catalyzed reactions. nih.govvt.edu Chiral diamines built on scaffolds like 8-amino-5,6,7,8-tetrahydroquinoline have been synthesized and employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. nih.gov These ligands, in combination with metals such as rhodium, form catalysts that are effective in producing chiral amines, which are key intermediates in the synthesis of biologically active alkaloids. nih.gov The design of these ligands often involves modifying the quinoline backbone to fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing reactivity and enantioselectivity. nih.gov The synthesis strategy for such ligands leverages the foundational quinoline structure to create bidentate systems that can chelate to a metal center, providing a stable and well-defined catalytic environment.

Mechanistic Studies of Catalytic Transformations Facilitated by Quinoline Derivatives

Understanding the mechanism of catalytic cycles is crucial for optimizing reaction conditions and developing new transformations. Research on cobalt-catalyzed, aminoquinoline-directed C-H bond functionalization has provided significant mechanistic insights. nih.gov Through the isolation and characterization of organometallic Co(III) intermediates, researchers have been able to map out key steps in the catalytic cycle. nih.gov

Mechanistic investigations have revealed that the pathway can vary depending on the nature of the coupling partner. For instance, annulation with alkynes is believed to proceed through a Co(I)/Co(III) catalytic cycle. nih.gov In contrast, functionalization with alkenes and amines likely involves a formally Co(IV) species and proceeds via oxidatively induced reductive elimination. nih.gov Isotopic labeling experiments have also been instrumental in delineating the reaction pathways in cobalt-catalyzed conversions of diallylanilines to quinolines, confirming the intricate roles of C-N and C-H bond activations. nih.gov These studies underscore the versatility of the quinoline scaffold in facilitating complex chemical transformations and provide a framework for designing more efficient catalysts. researchgate.netresearchgate.net

Contributions to Medicinal Chemistry Research (Focus on Molecular Mechanisms and Structure-Activity Relationships)

Quinoline derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov Research into 2-aminoquinoline (B145021) derivatives focuses on elucidating their molecular mechanisms of action and understanding how structural modifications impact their biological profiles.

Investigation of Enzyme Inhibition and Molecular Target Modulation Mechanisms

Derivatives of the aminoquinoline scaffold have been identified as potent inhibitors of various enzymes, a key strategy in therapeutic intervention.

Proteasome Inhibition : Screening of diverse heterocyclic libraries has identified substituted quinolines as a new class of nonpeptidic, noncovalent inhibitors of the human 20S proteasome. nih.gov These compounds exhibit a mixed-type inhibition mechanism and have been shown to reduce NF-κB mediated gene expression in cell cultures, a critical pathway in cancer and inflammatory diseases. nih.gov

Carbonic Anhydrase Inhibition : A compound structurally related to the coumarin (B35378) family, 7-Amino-3,4-dihydro-1H-quinolin-2-one, has been investigated for its interaction with human carbonic anhydrase (hCA) isoforms. nih.gov Unlike coumarins, which require hydrolysis of their lactone ring to become active, this bicyclic lactam inhibits CAs as an intact molecule. nih.gov It shows selective and effective inhibition against several isoforms, particularly the cytosolic hCA VII and the transmembrane, tumor-associated isoforms hCA IX, XII, and XIV. nih.gov

Below is a data table summarizing the inhibitory activity of 7-Amino-3,4-dihydro-1H-quinolin-2-one against various hCA isoforms.

| hCA Isoform | Inhibition Constant (K(I)) |

| hCA I | Weak Inhibition (0.90-9.5 µM) |

| hCA II | No Inhibition (> 10 µM) |

| hCA VII | 480 nM |

| hCA IX | 16.1 nM |

| hCA XII | 510 nM |

| hCA XIV | 16.1-510 nM |

Data sourced from PubMed. nih.gov

Furthermore, computational predictions based on the structures of synthesized 2,3-disubstituted quinolines suggest they have kinase and enzyme inhibition properties. derpharmachemica.com

Studies on DNA Interaction Mechanisms and Adduct Formation

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial agents. Certain heterocyclic amines, which share structural similarities with the aminoquinoline core, are known to form covalent adducts with DNA after undergoing metabolic activation. nih.gov

For example, studies on 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) have shown that its N-hydroxylamine metabolite can form detectable levels of DNA adducts in human mammary epithelial cells. nih.gov The formation of these adducts is considered a key step in the initiation of carcinogenesis. nih.gov Similarly, benzo[f]quinoline (B1222042) has been shown to bind to liver DNA in rats, forming distinct adducts. nih.gov These studies highlight a critical mechanism by which quinoline-like compounds can exert biological effects, providing a basis for investigating the DNA interaction potential of this compound.

The table below shows the level of DNA adducts formed by the N-hydroxylamine metabolites of two heterocyclic amines, IQ and PhIP, at varying concentrations.

| Compound | Concentration (µM) | DNA Adduct Levels (per 10⁷ nucleotides) |

| N-hydroxy-IQ | 50 | 16 |

| N-hydroxy-PhIP | 50 | 674 |

Data sourced from PubMed. nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Features and Activity Profile

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. By systematically modifying a chemical scaffold and evaluating the resulting changes in biological activity, researchers can identify key molecular features required for a desired effect. researchgate.net

For quinoline derivatives, SAR studies have provided valuable insights into their anticancer and antibacterial activities.

Anticancer Activity : In a series of 2-arylquinolines, researchers found that lipophilicity was a key determinant of cytotoxic effects. rsc.org Derivatives with greater octanol/water partition coefficients (cLogP) generally showed better activity against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines. rsc.org Specifically, substitutions at the C-6 position of the quinoline ring were found to be important for selective cytotoxicity. rsc.org

Antibacterial Activity : SAR studies on novel 4-aminoquinoline-hydrazone hybrids identified specific structural requirements for antibacterial efficacy. A quantitative structure-activity relationship (QSAR) model revealed that moderate lipophilicity (cLogP 3–5), a limited number of hydrogen bond donors, and the presence of electronegative substituents at the para position were positive predictors of activity. researchgate.net

The following table summarizes key SAR findings for different series of quinoline derivatives.

| Compound Series | Biological Activity | Key SAR Findings |

| 2-Arylquinolines | Anticancer (HeLa, PC3 cells) | Higher lipophilicity (cLogP) correlates with better cytotoxic activity (lower IC50). C-6 substitution is important. rsc.org |

| 4-Aminoquinoline-hydrazones | Antibacterial | Moderate lipophilicity (cLogP 3-5) and para-electronegative substituents enhance activity. High polar surface area reduces potency. researchgate.net |

| THIQ-derived antagonists | LFA-1/ICAM-1 Inhibition | Identification of novel heteroaryl-bearing α-amino acids as replacements for the diaminopropanoic acid moiety improved potency. nih.gov |

These studies demonstrate how targeted chemical modifications to the quinoline scaffold can be used to fine-tune biological activity, providing a rational basis for the design of new therapeutic agents based on the this compound framework. mdpi.comnih.gov

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with specific proteins or other biomolecules, enabling the study of biological pathways. The 2-aminoquinoline core is a valuable pharmacophore in the design of such probes. Although detailed studies on this compound for this purpose are not extensively documented, the functional groups it possesses—a primary amine and the quinoline heterocycle—are features that can be exploited for probe development.

Derivatives of 2-aminoquinoline have been synthesized and evaluated for their potential as antibacterial agents and fluorophores. For instance, a series of amino acid derivatives of quinolines were synthesized and showed potential as starting points for the development of novel antibacterial agents mdpi.com. Molecular docking studies of these derivatives against bacterial DNA gyrase and topoisomerase-IV have helped in predicting their binding interactions mdpi.com.

Furthermore, the quinoline structure is a key component in compounds designed to inhibit specific enzymes. For example, novel 2-oxoquinoline derivatives have been synthesized and shown to act as tubulin polymerization inhibitors, a mechanism relevant to cancer therapy nih.gov. These studies underscore the utility of the quinoline scaffold in creating molecules that can probe and influence biological processes. The ethyl group at the 3-position of this compound could provide steric and electronic properties that may be fine-tuned for specific biological targets.

Advanced Materials Science Research

The quinoline ring system is not only significant in a biological context but also in the field of materials science, particularly in the development of organic electronics and supramolecular structures.

Exploration in Organic Electronics and Optoelectronic Materials (e.g., OLEDs, Organic Photovoltaic Cells)

Quinoline derivatives are well-known for their applications in optoelectronic materials nih.gov. They are frequently used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells researchgate.net. The inherent fluorescence of many quinoline compounds makes them suitable as emitters or as components of the charge transport layers in these devices researchgate.net.

For example, Tris-(8-hydroxyquinolinato) aluminum (Alq3) is a widely used fluorescent semiconductor polymer in OLEDs researchgate.net. Research has shown that modifications to the quinoline structure can significantly impact the material's performance. The synthesis of various quinoline derivatives has been explored to create materials with specific emission spectra and thermal stability for OLED applications nih.govresearchgate.net. Pyrazoloquinoline derivatives, for instance, have been investigated for their photo-optical properties and their potential in OLED design nih.gov.

While there is no specific mention of this compound in the context of OLEDs in the provided research, its structural similarity to other functional quinolines suggests it could be a candidate for such applications. The amino and ethyl groups could be modified to tune the electronic properties and influence the performance of optoelectronic devices. Below is a table summarizing the application of different quinoline derivatives in OLEDs.